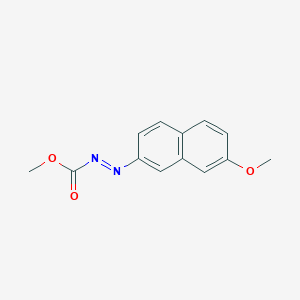![molecular formula C15H20ClNO2 B11760265 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate](/img/structure/B11760265.png)
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate is a chemical compound with the molecular formula C15H20ClNO2 It is a derivative of benzoazepine, a bicyclic compound containing a benzene ring fused to an azepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate typically involves several steps. One common method starts with the acylation reaction between 4-chloroaniline and succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid. This intermediate undergoes an intramolecular Friedel-Crafts reaction to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one. Further reactions, including reduction and de-ketalation, lead to the formation of the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Applications De Recherche Scientifique
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the context of receptor antagonism.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate involves its interaction with specific molecular targets. For instance, it may act as an antagonist at certain receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tolvaptan: A vasopressin V2 receptor antagonist with a similar benzoazepine core structure.
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: An intermediate in the synthesis of various benzoazepine derivatives.
Uniqueness
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate is unique due to its specific functional groups and potential for diverse chemical transformations. Its pivalate ester group distinguishes it from other similar compounds, providing unique reactivity and applications.
Propriétés
Formule moléculaire |
C15H20ClNO2 |
|---|---|
Poids moléculaire |
281.78 g/mol |
Nom IUPAC |
(7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H20ClNO2/c1-15(2,3)14(18)19-13-5-4-8-17-12-7-6-10(16)9-11(12)13/h6-7,9,13,17H,4-5,8H2,1-3H3 |
Clé InChI |
IGQDJCSTOFVVQS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OC1CCCNC2=C1C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


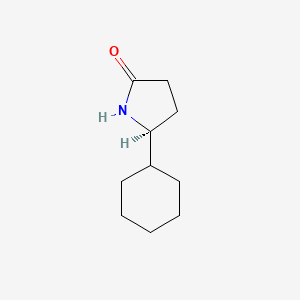
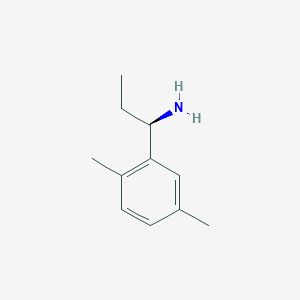
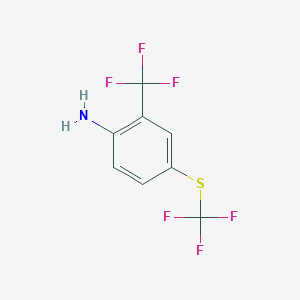
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760200.png)
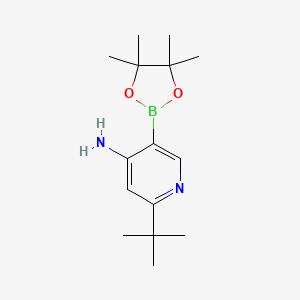
![(4aR,9aS)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine](/img/structure/B11760216.png)
![Oxirane, [(heptyloxy)methyl]-](/img/structure/B11760218.png)
![4,7-Difluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B11760220.png)
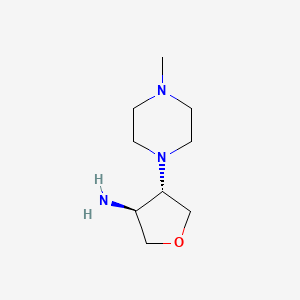
![[(4-ethoxyphenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760230.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760240.png)
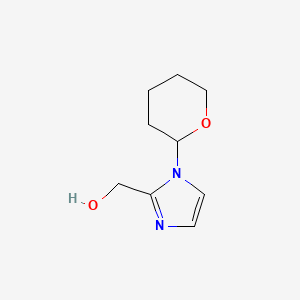
![2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethan-1-ol amine](/img/structure/B11760249.png)
